molecular formula C14H22ClNO B8023108 (5-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-propyl-amine hydrochloride

(5-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-propyl-amine hydrochloride

Cat. No.: B8023108
M. Wt: 255.78 g/mol
InChI Key: ZOKTXMBBTXQAIC-UHFFFAOYSA-N
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Description

(5-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-propyl-amine hydrochloride (CAS: 3880-82-8; synonyms: 2-Naphthalenamine, 1,2,3,4-tetrahydro-5-methoxy-N-propyl-, hydrochloride) is a chiral tetralin-derived amine with a methoxy group at the 5-position and a propylamine substituent at the 2-position of the tetrahydro-naphthalene scaffold. It is synthesized via reductive amination of 5-methoxy-2-tetralone with propylamine using sodium cyanoborohydride (NaCNBH₃) in methanol, followed by resolution of racemic mixtures using chiral resolving agents like 4-(2-chlorophenyl)-5,5-dimethyl-2-hydroxy-1,3,2-dioxaphosphorinane 2-oxide . The compound is isolated as a hydrochloride salt (64% yield) and characterized by ¹H NMR (400 MHz, CDCl₃) with distinct signals at δ 0.92–0.964 (t, 3H), 3.81 (s, 3H, OCH₃), and aromatic protons at 6.65–7.11 ppm .

Properties

IUPAC Name

5-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO.ClH/c1-3-9-15-12-7-8-13-11(10-12)5-4-6-14(13)16-2;/h4-6,12,15H,3,7-10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOKTXMBBTXQAIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1CCC2=C(C1)C=CC=C2OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401021104
Record name 2-​Naphthalenamine, 1,​2,​3,​4-​tetrahydro-​5-​methoxy-​N-​propyl-​, hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401021104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3904-24-3
Record name 2-Naphthalenamine, 1,2,3,4-tetrahydro-5-methoxy-N-propyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3904-24-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-​Naphthalenamine, 1,​2,​3,​4-​tetrahydro-​5-​methoxy-​N-​propyl-​, hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401021104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reductive Amination of (S)-1,2,3,4-Tetrahydro-5-Methoxy-N-((R)-1-Benzyl)-2-Naphthylamine

In the first step, (S)-1,2,3,4-tetrahydro-5-methoxy-N-((R)-1-benzyl)-2-naphthylamine reacts with propionaldehyde under acidic conditions using sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. This achieves >90% conversion to the intermediate (S)-1,2,3,4-tetrahydro-5-methoxy-N-propyl-N-((R)-1-benzyl)-2-naphthylamine (Compound II). The reaction’s stereochemical fidelity is maintained by leveraging chiral auxiliaries and low-temperature conditions (−10°C to 0°C).

Deprotection and Hydrochloride Salt Formation

Compound II undergoes catalytic hydrogenation (H₂, 50 psi) over palladium on carbon (Pd/C) to remove the benzyl protecting group, yielding the free amine. Subsequent treatment with hydrochloric acid in ethanol precipitates the hydrochloride salt with a purity of ≥99.5% (HPLC).

Stepwise Preparation Protocol

The following table summarizes critical parameters for each synthetic stage:

Step Reagents/Conditions Temperature Time Yield
Reductive AminationPropionaldehyde, NaBH(OAc)₃, CH₂Cl₂, HCl−10°C to 0°C12 h92%
HydrogenationH₂ (50 psi), 10% Pd/C, EtOH25°C6 h88%
Salt FormationHCl (gas), EtOH0°C2 h95%

Data adapted from CN111393309A and PubChem.

Optimization Strategies for Industrial Scalability

Solvent Selection and Reaction Efficiency

Dichloromethane (CH₂Cl₂) is preferred for reductive amination due to its polarity and compatibility with NaBH(OAc)₃. Alternative solvents like tetrahydrofuran (THF) reduce yields by 15–20% due to competing side reactions.

Catalytic Hydrogenation Parameters

Increasing Pd/C loading from 5% to 10% enhances hydrogenation rates but necessitates post-reaction filtration to eliminate residual palladium. Ethanol as the solvent minimizes byproduct formation compared to methanol.

Chirality Preservation

The (S)-configuration at the tetralin ring’s C2 position is retained by using enantiopure starting materials. Racemization risks escalate above 25°C, mandating strict temperature control during amination.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, D₂O): δ 6.85 (d, J = 8.4 Hz, 1H, ArH), 6.72 (d, J = 2.8 Hz, 1H, ArH), 3.78 (s, 3H, OCH₃), 3.12–3.05 (m, 1H, CHNH), 2.90–2.82 (m, 2H, CH₂N), 1.55–1.48 (m, 2H, CH₂CH₂CH₃).

  • HPLC : Purity assessed using a C18 column (acetonitrile/0.1% TFA gradient), retention time = 8.2 min.

Physicochemical Properties

  • Molecular Weight : 255.78 g/mol (hydrochloride salt).

  • Melting Point : 218–220°C (decomposition observed above 220°C).

  • Solubility : Freely soluble in water (>50 mg/mL), sparingly soluble in ethyl acetate.

Industrial-Scale Challenges and Mitigation

Byproduct Formation During Reductive Amination

Trace amounts of N-propyl-dehydrotetralin (≤2%) arise from over-reduction. Adding stoichiometric acetic acid suppresses this side reaction.

Residual Palladium in Final Product

Post-hydrogenation filtration through Celite® reduces Pd content to <10 ppm, meeting pharmacopeial standards.

Comparative Analysis of Alternative Synthetic Pathways

While the patent method dominates current production, academic studies propose:

  • Enzymatic Resolution : Lipase-mediated kinetic resolution of racemic intermediates achieves 98% enantiomeric excess (ee) but suffers from low throughput.

  • Grignard Addition : Propylmagnesium bromide addition to 5-methoxytetralone followed by reductive amination yields the amine but requires cryogenic conditions (−78°C).

Regulatory Compliance and Pharmacological Relevance

The compound’s synthesis adheres to ICH Q11 guidelines for drug substance development. Its role as a dopamine D₂ receptor agonist precursor necessitates strict control over genotoxic impurities (e.g., alkyl chlorides) .

Chemical Reactions Analysis

Types of Reactions

(5-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-propyl-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The compound can be reduced to remove the methoxy group.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 5-hydroxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-propyl-amine.

    Reduction: Formation of 1,2,3,4-tetrahydro-naphthalen-2-yl)-propyl-amine.

    Substitution: Formation of various substituted amines depending on the reagents used.

Scientific Research Applications

Pharmacological Studies

(5-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-propyl-amine hydrochloride is primarily studied for its potential therapeutic effects. It is related to rotigotine, a drug used for treating Parkinson's disease and restless leg syndrome. Research indicates that compounds with similar structures may exhibit dopaminergic activity.

Case Study Example

A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of naphthalene derivatives. The findings suggested that modifications to the naphthalene core could enhance dopaminergic receptor affinity and selectivity .

Neuropharmacology

The compound has been investigated for its neuroprotective properties. In vitro studies have shown that it may help in reducing oxidative stress in neuronal cells.

Case Study Example

In a recent experiment conducted at a leading university, researchers treated neuronal cultures with this compound and observed a significant decrease in markers of apoptosis compared to control groups .

Synthesis and Chemical Research

Researchers are also focused on the synthesis of this compound for the development of new pharmaceuticals. The synthetic pathways are being optimized to improve yield and reduce environmental impact.

Synthesis Pathway

The synthesis typically involves several steps including:

  • Formation of the naphthalene core.
  • Alkylation with propyl amine.
  • Hydrochloride salt formation.

Table 2: Summary of Research Findings

Study FocusFindingsReference
Pharmacological ActivityDopaminergic effects similar to rotigotine
Neuroprotective PropertiesReduced oxidative stress in neuronal cells
Synthesis OptimizationImproved yields through modified pathwaysInternal Study

Mechanism of Action

The mechanism of action of (5-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-propyl-amine hydrochloride involves its interaction with specific molecular targets. It is believed to modulate neurotransmitter systems by binding to receptors or inhibiting enzymes involved in neurotransmitter metabolism. The exact pathways and targets are still under investigation, but its structural similarity to known bioactive compounds provides insights into its potential effects.

Comparison with Similar Compounds

Structural Analogs and Positional Isomers

A. 7-Methoxy Derivatives

  • (7-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-propyl-amine (16a) : Synthesized analogously via reductive amination of 7-methoxy-2-tetralone. The positional shift of the methoxy group from C5 to C7 alters receptor binding affinity, reducing dopamine D2/D3 agonist activity compared to the 5-methoxy variant .
  • ((R)-7-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-propyl-amine hydrochloride (CAS: 161873-84-3) : The R-configured enantiomer of the 7-methoxy derivative highlights the critical role of stereochemistry in bioactivity .

B. Substituted Amine Derivatives

  • (−)-N-(5-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-2-piperazin-1-yl-N-propyl-acetamide ((−)-7b) : Incorporates a piperazine-acetamide group, enhancing selectivity for dopamine D3 receptors over D2. This modification increases metabolic stability but reduces blood-brain barrier permeability compared to the parent compound .
  • (S)-5-Methoxy-N-propyl-N-(2-(thiophen-2-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride (CAS: 1232344-37-4) : Addition of a thiophen-2-yl-ethyl chain improves lipophilicity (logP = 3.2) and iron-chelating properties, suggesting dual neuroprotective and symptomatic benefits in Parkinson’s models .
Stereochemical Variants
  • (S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride (CAS: 93601-86-6): The S-enantiomer ([α]D = +71.5° in methanol) shows 10-fold lower dopamine D2 binding affinity (Ki = 12 nM) compared to the R-enantiomer (Ki = 1.2 nM), underscoring enantioselective receptor interactions .

Biological Activity

(5-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-propyl-amine hydrochloride, also known as 5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

  • Molecular Formula : C14H21NO
  • Molecular Weight : 219.32 g/mol
  • CAS Number : 3899-07-8
  • Appearance : White solid

Synthesis Overview

The synthesis of this compound typically involves the reductive amination of 5-methoxy-1,2,3,4-tetrahydro-naphthalen-2-amine with propionaldehyde under acidic conditions. The process includes catalytic hydrogenation and subsequent salification to yield the hydrochloride salt form .

Pharmacological Properties

Research indicates that this compound exhibits various biological activities:

  • Dopaminergic Activity : The compound is noted for its dopaminergic effects, making it a candidate for studying treatments related to Parkinson's disease and other neurological disorders.
  • Antidepressant Effects : Preliminary studies suggest that this compound may have antidepressant-like effects in animal models. It appears to modulate serotonin and norepinephrine levels in the brain .
  • Anti-inflammatory Properties : Some investigations have indicated that it may possess anti-inflammatory effects, potentially useful in treating conditions characterized by chronic inflammation .

Study 1: Neuropharmacological Assessment

A study conducted on rodents demonstrated that administration of this compound resulted in significant improvements in motor function and reduced symptoms of anxiety and depression. The compound was administered at varying doses (0.5 mg/kg to 5 mg/kg), with the most pronounced effects observed at the higher doses .

Study 2: Mechanistic Insights

Another research article explored the mechanistic pathways through which this compound exerts its effects. It was found to increase dopamine release in the striatum and enhance neuroplasticity markers in the hippocampus. This suggests a dual action on both dopaminergic pathways and neurotrophic support mechanisms .

Comparative Biological Activity Table

CompoundActivity TypeReference
This compoundDopaminergic
Other Dopaminergic AgentsAntidepressant
Non-steroidal Anti-inflammatory DrugsAnti-inflammatory

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing (5-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-propyl-amine hydrochloride, and how can reaction conditions be optimized for higher yields?

  • Methodology : The compound is synthesized via reductive amination of 5-methoxy-2-tetralone with propylamine using NaCNBH₃ in dichloroethane under acidic conditions (acetic acid). Optimization includes controlling temperature (0°C during reagent addition) and stoichiometric ratios (e.g., 2:1 propylamine:tetralone). The hydrochloride salt is purified via ethanol recrystallization, yielding ~64% .
  • Key Data : ¹H NMR (CDCl₃) confirms structure: δ 0.92–0.96 (t, 3H, J = 7.6 Hz), 3.81 (s, 3H, OCH₃), and aromatic protons at 6.65–7.11 ppm .

Q. How can enantiomeric resolution be achieved for racemic mixtures of this compound?

  • Methodology : Chiral resolution uses diastereomeric salt formation with optically active resolving agents like (+)- or (-)-4-(2-chlorophenyl)-5,5-dimethyl-2-hydroxy-1,3,2-dioxaphosphorinane 2-oxide. Recrystallization from ethanol achieves >98% enantiomeric excess (e.g., [α]D = -71.5° for the (-)-isomer) .

Q. What analytical techniques are critical for characterizing this compound and verifying purity?

  • Methodology : ¹H/¹³C NMR (structural confirmation), HPLC with chiral columns (enantiopurity), and elemental analysis (purity >95%). Stability studies include TGA/DSC to assess hydrochloride salt decomposition (~200°C) .

Advanced Research Questions

Q. What structure-activity relationships (SAR) guide the design of derivatives with enhanced dopamine D2/D3 receptor affinity?

  • Methodology : Modifications to the naphthalene core (e.g., 5-methoxy vs. 7-methoxy substitution) and propylamine chain elongation (e.g., piperazine incorporation) are explored. In vitro binding assays (Ki values for D2/D3 receptors) and molecular docking (e.g., hydrophobic interactions with transmembrane domains) inform SAR .
  • Contradiction : While 5-methoxy derivatives show D2/D3 agonism, structural analogs like PB28 exhibit sigma-2 receptor activity, necessitating receptor profiling to resolve off-target effects .

Q. How do enantiomers of this compound differ in pharmacological activity and neuroprotective efficacy?

  • Methodology : In vivo Parkinson’s disease models (e.g., MPTP-lesioned mice) compare (-)- and (+)-enantiomers. The (-)-isomer demonstrates superior dopamine restoration (e.g., 70% striatal DA recovery vs. 40% for (+)-isomer) and reduced oxidative stress via iron chelation .

Q. What experimental strategies address contradictory data in receptor binding profiles (e.g., D2 vs. sigma-2)?

  • Methodology : Competitive radioligand assays (³H-spiperone for D2, ³H-DTG for sigma-2) quantify selectivity. For example, PB28 derivatives with biphenyl-piperazine moieties show dual activity, requiring functional assays (cAMP modulation) to clarify dominant pathways .

Q. How can in vivo pharmacokinetic challenges (e.g., blood-brain barrier penetration) be optimized?

  • Methodology : LogP adjustments (e.g., introducing polar groups like hydroxyls) and prodrug strategies (e.g., esterification of the methoxy group) enhance bioavailability. LC-MS/MS quantifies plasma and brain tissue concentrations .

Q. What methodologies validate the compound’s stability under physiological conditions?

  • Methodology : Simulated gastric fluid (pH 1.2) and plasma stability assays (37°C, 24 hrs) monitored via HPLC-UV. Degradation products (e.g., demethylated metabolites) are identified using HRMS .

Tables of Key Data

Property Value Reference
Synthetic Yield 64–94% (HCl salt via ethanol recryst.)
Enantiomeric Excess >98% ([α]D = -71.5° for (-)-isomer)
D2/D3 Receptor Ki 2.8 nM (D2), 1.5 nM (D3)
Sigma-2 Receptor IC₅₀ 120 nM (PB28 derivative)
Neuroprotective Efficacy 70% DA recovery in MPTP model

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